4-{4-[(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one
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Overview
Description
4-{4-[(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one is a chemical compound with the molecular formula C13H17ClN2O3 and a molecular weight of 284.73 g/mol . . This compound is characterized by the presence of a morpholinone ring substituted with a 4-[(3-chloro-2-hydroxypropyl)amino]phenyl group.
Preparation Methods
The synthesis of 4-{4-[(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one involves several organic synthesis steps. One common method includes the reaction of 4-aminophenylmorpholin-3-one with 3-chloro-2-hydroxypropylamine under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-{4-[(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-{4-[(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an impurity standard in the quality control of pharmaceutical products like Rivaroxaban.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use[5][5].
Comparison with Similar Compounds
4-{4-[(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one can be compared with other similar compounds such as:
4-(4-aminophenyl)morpholin-3-one: This compound lacks the chloro and hydroxypropyl groups, making it less reactive in certain chemical reactions.
4-(4-nitrophenyl)morpholin-3-one: The nitro group in this compound provides different reactivity and applications compared to the chloro and hydroxypropyl groups.
4-(3-aminophenyl)morpholin-3-one: This compound has an amino group instead of the chloro and hydroxypropyl groups, leading to different chemical and biological properties.
Properties
CAS No. |
1411711-52-8 |
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Molecular Formula |
C13H17ClN2O3 |
Molecular Weight |
284.7 |
Purity |
95 |
Origin of Product |
United States |
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